molecular formula C9H12N2O2 B2649131 2-Amino-4-pyridin-4-YL-butyric acid CAS No. 521081-95-8

2-Amino-4-pyridin-4-YL-butyric acid

Cat. No.: B2649131
CAS No.: 521081-95-8
M. Wt: 180.207
InChI Key: WHCQVPISOOTNON-UHFFFAOYSA-N
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Description

2-Amino-4-pyridin-4-YL-butyric acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.207. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-pyridin-4-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8(9(12)13)2-1-7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCQVPISOOTNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Investigations

Peptide Synthesis

As an amino acid, it can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. google.com The inclusion of this non-canonical amino acid can introduce unique structural and functional properties into peptides. The pyridine (B92270) side chain can influence the secondary structure of the peptide and provide a site for further chemical modification or metal coordination. The use of protecting groups, such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) for the amino group, is essential during peptide synthesis to control the coupling reactions. youtube.com

Development of Novel Scaffolds

The pyridine moiety offers a handle for various organic reactions, allowing for the construction of diverse molecular architectures. For instance, pyridine-containing building blocks are utilized in the modular synthesis of teraryl-based α-helix mimetics, which are of interest for inhibiting protein-protein interactions. youtube.com While direct examples using 2-Amino-4-pyridin-4-yl-butyric acid are not prevalent, the principles of using pyridine-functionalized synthons are well-established.

Research Findings

Research on 2-Amino-4-pyridin-4-yl-butyric acid itself is still emerging. However, studies on analogous pyridine-containing amino acids highlight the potential research directions. For example, the synthesis and incorporation of related amino acids into peptides have been explored to create novel inhibitors for enzymes like carbonic anhydrase. uni.lu

Coordination Chemistry of Pyridine Containing Amino Acids in Metallo Biomolecular Systems

The incorporation of metal-binding unnatural amino acids into proteins is a powerful strategy for creating novel biocatalysts. bldpharm.comnextpeptide.comsemanticscholar.org The pyridine ring can act as a ligand, and its coordination to a metal ion can be fine-tuned by the surrounding protein environment. This allows for the design of active sites with specific catalytic functions that are not found in nature.

For instance, the unnatural amino acid (2,2′-bipyridin-5yl)alanine has been incorporated into proteins to create artificial metalloenzymes capable of catalyzing reactions like the Friedel-Crafts alkylation and enantioselective hydration. bldpharm.comnih.gov These studies demonstrate the potential of using pyridine-containing amino acids to construct well-defined metal-binding sites within a protein scaffold. The specific geometry and coordination environment of the metal ion are crucial for the resulting catalytic activity and selectivity. A novel Cu(II) complex with a Schiff base derived from gamma-aminobutyric acid has been synthesized and structurally characterized, revealing a one-dimensional polymeric structure. mdpi.com While not the exact compound, this illustrates the coordination potential of related amino acid derivatives.

The ability to introduce a metal-coordinating amino acid like this compound at a specific position in a protein sequence offers a precise method for designing artificial metalloenzymes with tailored catalytic properties. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Advanced Stereochemical Control in Synthesis

The biological activity of chiral molecules like 2-Amino-4-pyridin-4-yl-butyric acid is often dictated by their stereochemistry. Consequently, the development of advanced synthetic methods that provide precise control over the three-dimensional arrangement of atoms is a critical area of future research.

Recent progress in the stereoselective synthesis of unnatural α-amino acids has been substantial, utilizing techniques such as synergistic photoredox and pyridoxal (B1214274) radical biocatalysis. nih.gov These methods have demonstrated the potential for creating non-canonical amino acids with multiple adjacent stereocenters in a single step, offering excellent diastereo- and enantioselectivities. nih.gov For instance, protocols for the stereoselective C-radical addition to chiral glyoxylate-derived N-sulfinyl imines have been developed using visible light-promoted photoredox catalysis, providing a convenient route to unnatural α-amino acids from readily available carboxylic acids. rsc.org

Furthermore, methods for the asymmetric synthesis of fluorinated amino acid derivatives, which can act as bioisosteres of natural amino acids, have been established on a large scale. nih.gov These approaches often employ recyclable chiral auxiliaries to direct the stereochemical outcome of alkylation reactions. nih.gov The application of similar principles to the synthesis of this compound and its derivatives will be instrumental in producing enantiomerically pure compounds for detailed biological evaluation. The preparation of enantiomerically pure pyridyl amino acids from serine has also been achieved through palladium-catalyzed cross-coupling of serine-derived organozinc reagents with halopyridines. ncl.ac.uk

Table 1: Comparison of Advanced Stereoselective Synthesis Methods

MethodKey FeaturesPotential Application to this compound
Synergistic Photoredox and Pyridoxal Radical Biocatalysis Enables stereoselective synthesis of diverse non-canonical amino acids. nih.govPrecise synthesis of specific stereoisomers of the target compound.
Visible Light-Promoted Photoredox Catalysis Utilizes ubiquitous carboxylic acids as radical precursors for stereoselective C-radical addition. rsc.orgEfficient and atom-economical synthesis of chiral precursors.
Recyclable Chiral Auxiliaries Allows for large-scale asymmetric synthesis. nih.govScalable production of enantiomerically pure this compound.
Palladium-Catalyzed Cross-Coupling Synthesizes enantiomerically pure pyridyl amino acids from serine. ncl.ac.ukA direct route to chiral pyridyl-containing amino acids.

High-Throughput Screening Methodologies for Identifying Novel Interactions

To uncover the full biological potential of this compound, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid testing of vast numbers of compounds to identify "hits" that modulate a specific biological target. bmglabtech.com This technology utilizes robotics, automated liquid handling, and sensitive detectors to conduct millions of tests in a short period. chemcopilot.comwikipedia.org

The primary goal of HTS in this context would be to screen libraries of compounds, including derivatives of this compound, to identify novel interactions with proteins and other biomolecules. bmglabtech.com These screens can be designed to detect a variety of outcomes, such as enzyme inhibition, receptor binding, or modulation of protein-protein interactions. nih.gov For example, a recently developed HTS method, PDI-ELISA, facilitates the identification of both inhibitors and activators of protein-DNA interactions. oup.com Such an assay could be adapted to explore the effects of this compound on transcription factors or other DNA-binding proteins.

The development of novel solid-form screening using HTS can also be beneficial in exploring the polymorphic landscape of active pharmaceutical ingredients, which can be a significant factor in drug development. nih.gov

Table 2: High-Throughput Screening Approaches

Screening TypeDescriptionRelevance to this compound
Target-Based Screening Tests compounds for their ability to interact with a specific, known biological target. bmglabtech.comIdentifying direct protein targets and understanding the mechanism of action.
Phenotypic Screening Screens compounds for their effect on a cellular or organismal phenotype, without prior knowledge of the target. nih.govDiscovering novel biological activities and therapeutic applications.
Protein-DNA Interaction Screening Identifies compounds that modulate the binding of proteins to DNA. oup.comExploring effects on gene regulation and transcription.
Solid-Form Screening Explores different crystalline forms of a compound to optimize physicochemical properties. nih.govImproving the developability of potential drug candidates.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and compound design. sciencedaily.com These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design-build-test-learn cycle. rsc.org

For this compound, AI and ML can be employed to design novel analogs with enhanced properties. nih.gov Generative models, for instance, can propose new chemical structures that are predicted to have improved binding affinity, selectivity, or pharmacokinetic profiles. nih.gov These models can go beyond the natural amino acid space to design peptides and other molecules with unique and improved characteristics. nih.gov Researchers at MIT have developed machine-learning algorithms that can generate proteins with specific structural features, which could be used to create materials with desired mechanical properties. sciencedaily.com

Furthermore, AI can be used to predict the biological activities and potential targets of new compounds, prioritizing the most promising candidates for synthesis and experimental testing. acs.org By integrating biophysical principles with AI, it's possible to create models that can design protein structures and sequences with greater control and for specific functions. youtube.com

Development of Optogenetic or Chemogenetic Tools Derived from this compound

Optogenetics and chemogenetics are powerful techniques that allow for the precise control of cellular activity using light or specific chemical ligands, respectively. nih.govcas.cznih.gov The development of tools derived from this compound could provide novel ways to study and manipulate biological systems.

The incorporation of unnatural amino acids with photosensitive or chemically-activatable groups into proteins is a key strategy in developing these tools. acs.orgacs.org By genetically encoding this compound or a modified version of it at specific sites within a protein of interest, it may be possible to confer novel regulatory properties. For example, the pyridyl group could serve as a unique chemical handle for the development of a selective ligand in a chemogenetic system. rsc.orgrsc.org Chemogenetic tools like DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) rely on engineered receptors that are activated by specific synthetic ligands, allowing for the non-invasive control of neuronal activity. cas.cznih.govnih.gov

Similarly, by functionalizing the pyridyl ring with a photolabile group, it might be possible to create an optogenetic tool where protein function can be switched on or off with light. nih.gov The genetic incorporation of such photoactive non-canonical amino acids allows for optical control over protein activity with high spatiotemporal resolution. acs.org

Mechanistic Studies of this compound in Protein Structure and Function Modulation

Understanding how this compound interacts with proteins at a molecular level is crucial for its rational design and application. Future research will focus on detailed mechanistic studies to elucidate its role in modulating protein structure and function.

The incorporation of unnatural amino acids into proteins provides a powerful method for probing structure-function relationships. nih.govnih.gov By strategically replacing natural amino acids with this compound, researchers can investigate the impact of its unique size, shape, and electronic properties on protein folding, stability, and enzymatic activity. For instance, the pyridyl group can participate in hydrogen bonding and other non-covalent interactions that may influence protein conformation. researchgate.net

The synthesis of β-pyridyl α-amino acids that act as conformationally sensitive fluorophores has been reported. nih.govacs.org These fluorescent amino acids can be incorporated into peptides and proteins to probe local environments and report on conformational changes associated with binding events or other functional transitions. nih.govacs.org Such approaches could be adapted to study the interactions of this compound-containing peptides and proteins in real-time. Additionally, studies on how aryl-substituted pyrimidines interact with protein targets, such as kinesin Eg5, can provide insights into the types of interactions that pyridyl-containing compounds can form within a protein's active site. mdpi.com The discovery of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as inhibitors of the glutamine transporter ASCT2 highlights the potential for this class of compounds to modulate the function of membrane proteins. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-4-pyridin-4-YL-butyric acid, and how can reaction conditions be optimized?

  • Methodology :

  • Start with intermediates like 3-(Pyridin-4-yl)acrylic acid, which can undergo catalytic hydrogenation or enzymatic resolution to introduce the amino group .
  • Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) to maximize yield. For example, employ Pd/C under H₂ for hydrogenation, monitoring progress via TLC or HPLC .
  • Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the target compound .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Use SHELXL for crystal structure refinement. Key parameters include anisotropic displacement parameters for non-H atoms and twin refinement for resolving disordered regions .
  • NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., D₂O or DMSO-d₆ as solvents). The pyridinyl proton signals typically appear downfield (δ 8.5–9.0 ppm), while the α-amino proton resonates near δ 3.0–3.5 ppm .
  • Mass spectrometry : Confirm molecular weight via ESI-MS, with expected [M+H]⁺ matching the theoretical mass (C₉H₁₁N₂O₂: 195.08 g/mol) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for pharmacological studies?

  • Methodology :

  • Use chiral HPLC columns (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism .
  • Alternatively, employ enzymatic resolution using acylases or lipases to selectively hydrolyze one enantiomer from a racemic mixture .
  • Validate purity via single-crystal X-ray diffraction to confirm absolute configuration .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Methodology :

  • Receptor binding assays : Test affinity for GABA receptors (if applicable) using radioligand displacement (³H-GABA as a tracer) in rat brain membrane preparations .
  • Cell viability assays : Assess cytotoxicity via MTT assay in HEK-293 or neuronal cell lines, using 0.1–100 µM concentration ranges .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., halogen-substituted pyridinyl groups) and compare EC₅₀ values to identify critical pharmacophores .

Q. How can contradictory data in bioactivity studies (e.g., variable IC₅₀ values) be resolved?

  • Methodology :

  • Standardize assay conditions: Ensure consistent cell passage numbers, buffer pH (e.g., 7.4 for physiological conditions), and incubation times .
  • Validate compound stability via LC-MS before assays to rule out degradation artifacts .
  • Perform meta-analysis of dose-response curves across multiple replicates and labs, using statistical tools like ANOVA to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.